molecular formula C8H5F3O2S B2849129 (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid CAS No. 1868833-66-2

(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid

Cat. No.: B2849129
CAS No.: 1868833-66-2
M. Wt: 222.18
InChI Key: ZZQRDYCUDWPWSX-OWOJBTEDSA-N
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Description

(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and biological activity

Scientific Research Applications

(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid can be achieved through several methods. One common approach involves the trifluoromethylation of thiophene derivatives. Radical trifluoromethylation is a notable method, where carbon-centered radical intermediates are used to introduce the trifluoromethyl group . Another method involves the condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, which are typical for thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bonds in the compound to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to other thiophene derivatives. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)7-5(3-4-14-7)1-2-6(12)13/h1-4H,(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQRDYCUDWPWSX-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1/C=C/C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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